molecular formula C23H24N2O3S B2847768 4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine CAS No. 478245-28-2

4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine

Cat. No.: B2847768
CAS No.: 478245-28-2
M. Wt: 408.52
InChI Key: HNMXKOBCHGSNMU-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with:

  • Morpholine ring: Imparts solubility and basicity (pKa ~3.5–4.0) due to its tertiary amine .
  • Phenyl and methyl groups: Influence steric bulk and hydrophobic interactions.

Properties

IUPAC Name

4-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-8-10-20(11-9-17)29(26,27)22-18(2)16-21(19-6-4-3-5-7-19)24-23(22)25-12-14-28-15-13-25/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMXKOBCHGSNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of a pyridinyl intermediate through a series of reactions, including nitration, reduction, and cyclization.

    Introduction of the Sulfonyl Group: The pyridinyl intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Substitution Reactions: Subsequent substitution reactions are carried out to introduce the methyl and phenyl groups at specific positions on the pyridinyl ring.

    Formation of the Morpholine Ring: Finally, the morpholine ring is formed through a cyclization reaction involving the pyridinyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent reaction control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides, thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Core Variations

The table below highlights key structural and functional differences:

Compound Name Core Structure Substituents Reported Activities Key Physicochemical Properties References
4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine (Target) Pyridine - 4-Methylbenzenesulfonyl
- Morpholine
- Phenyl, methyl
Inferred: Antimicrobial, anti-inflammatory Molecular weight: ~450–500 g/mol (estimated)
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines Pyrimidine - Morpholinophenyl
- Aryl groups (e.g., phenyl, substituted phenyl)
Antimicrobial, antidiabetic, antiemetic pKa ~3.51 (predicted)
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Thieno-pyrimidine - Methanesulfonyl-piperazine
- Chloro, morpholine
Not explicitly stated; likely kinase inhibitors Density: ~1.31 g/cm³ (predicted)
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline - Chloro
- Pyrrolidine, morpholine
Research applications (unspecified) Molecular weight: 357.87 g/mol
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine Pyrimidine - Phenylsulfanyl methyl
- Morpholine, pyridinyl
Unknown Boiling point: ~521.8°C (predicted)

Key Observations

Core Structure Impact: Pyridine vs. Thieno-pyrimidine/Quinoline: Pyridine-based compounds (e.g., the target) may exhibit different electronic properties compared to thieno-pyrimidine or quinoline cores, affecting binding to biological targets . Sulfonyl vs.

Biological Activity Trends: Morpholine-substituted pyrimidines (e.g., 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines) show broad-spectrum antimicrobial activity, suggesting the target compound may share similar applications . Thieno-pyrimidine derivatives (e.g., –5) are often explored as kinase inhibitors due to their structural resemblance to ATP-binding sites .

Synthetic Pathways :

  • The target compound’s synthesis likely involves Suzuki coupling (for aryl group introduction) and nucleophilic substitution (for morpholine attachment), analogous to methods in –5 .
  • Sulfonyl group incorporation may require sulfonation or displacement reactions, as seen in ’s methanesulfonyl-piperazine derivative .

Morpholine’s basicity (pKa ~3.5–4.0) may enhance bioavailability in physiological pH ranges .

Biological Activity

4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine (CAS: 478245-28-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O3SC_{23}H_{24}N_{2}O_{3}S with a molecular weight of 408.51 g/mol. Its structure features a morpholine ring, which is known for enhancing the bioavailability and pharmacokinetic properties of various drug candidates.

Research indicates that morpholine derivatives, including this compound, exhibit diverse biological activities through various mechanisms:

  • Receptor Modulation : Morpholine derivatives have been shown to interact with several receptors involved in neurological functions. For instance, they can modulate the activity of sigma receptors and cannabinoid receptors, which are implicated in mood disorders and pain management .
  • Enzyme Inhibition : The compound demonstrates inhibitory effects on enzymes associated with neurodegenerative diseases. In particular, it has been reported to inhibit BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in the pathogenesis of Alzheimer's disease .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting c-Met protein kinase, a target in various cancers such as non-small cell lung cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example:

  • Cell Line Testing : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing IC50 values in the micromolar range, indicating potent cytotoxicity .

In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacodynamics of this compound:

  • Mouse Models : In transgenic mice models for Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta peptides, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Studies

  • Case Study on Neuroprotection : A study highlighted the neuroprotective effects of morpholine derivatives in models of Parkinson's disease, where they were shown to reduce oxidative stress and neuronal apoptosis .
  • Cancer Treatment Exploration : Another case study focused on the use of this compound in combination therapies for treating metastatic cancers, where it enhanced the efficacy of standard chemotherapeutics by targeting multiple pathways involved in tumor growth and survival .

Summary Table of Biological Activities

Activity TypeMechanismReference
Receptor ModulationSigma receptor interaction
Enzyme InhibitionBACE-1 inhibition
Anticancer Activityc-Met kinase inhibition
NeuroprotectionReduction of oxidative stress
CytotoxicityCell line testing (A549, MCF7)

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